3-(difluoromethyl)-5-(methylsulfanyl)-N-[(E)-(5-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]AMINE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a difluoromethyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]AMINE typically involves the cyclization of hydrazinecarboxamides with difluoroacetic anhydride. This method is efficient and environmentally benign, providing the desired compound in moderate-to-good yields . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing environmental impact and maximizing yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce a compound with a methyl group instead of a difluoromethyl group.
Scientific Research Applications
N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in microbial growth.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones: These compounds share the triazole ring and difluoromethyl group but differ in their overall structure and properties.
Indole Derivatives: Indole derivatives are another class of compounds with diverse biological activities, including antiviral and anticancer properties.
Uniqueness
N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]AMINE is unique due to its combination of a triazole ring, difluoromethyl group, and thiophene moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10F2N4S2 |
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Molecular Weight |
288.3 g/mol |
IUPAC Name |
(E)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-(5-methylthiophen-2-yl)methanimine |
InChI |
InChI=1S/C10H10F2N4S2/c1-6-3-4-7(18-6)5-13-16-9(8(11)12)14-15-10(16)17-2/h3-5,8H,1-2H3/b13-5+ |
InChI Key |
QRCISMUODXEBRO-WLRTZDKTSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/N2C(=NN=C2SC)C(F)F |
Canonical SMILES |
CC1=CC=C(S1)C=NN2C(=NN=C2SC)C(F)F |
Origin of Product |
United States |
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